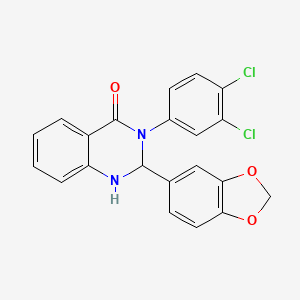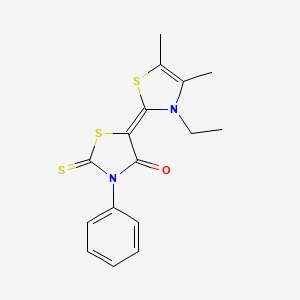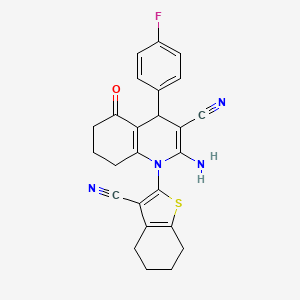![molecular formula C18H13FN4S B15011288 (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B15011288.png)
(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent group.
Wissenschaftliche Forschungsanwendungen
(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical structure can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile include other thiazole derivatives and compounds with fluorophenyl or methylphenyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C18H13FN4S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2E)-4-(4-fluorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13FN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |
InChI-Schlüssel |
IMHRCUCCVYFVFX-XQNSMLJCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]](/img/structure/B15011242.png)
![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)

![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![2-ethoxy-4-{(E)-[2-(pentafluorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B15011297.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

